Destruxin D

Catalog No.
S3317116
CAS No.
27482-50-4
M.F
C30H49N5O9
M. Wt
623.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Destruxin D

CAS Number

27482-50-4

Product Name

Destruxin D

IUPAC Name

3-(16-butan-2-yl-10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosan-3-yl)-2-methylpropanoic acid

Molecular Formula

C30H49N5O9

Molecular Weight

623.7 g/mol

InChI

InChI=1S/C30H49N5O9/c1-9-17(4)23-28(40)34(8)24(16(2)3)29(41)33(7)19(6)25(37)31-13-12-22(36)44-21(15-18(5)30(42)43)27(39)35-14-10-11-20(35)26(38)32-23/h16-21,23-24H,9-15H2,1-8H3,(H,31,37)(H,32,38)(H,42,43)

InChI Key

WTVZRLMVNARECX-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C

Description

The exact mass of the compound Destruxin D is 623.35302816 g/mol and the complexity rating of the compound is 1110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Destruxin D is one of the cyclic depsipeptides produced by the entomopathogenic fungus Metarhizium anisopliae. This compound, along with others in the destruxin family, plays a significant role in the biological control of insect pests. Structurally, destruxin D consists of an α-hydroxy acid linked to a cyclic sequence of five amino acids, forming a unique molecular architecture that contributes to its biological activities. The general structure of destruxins includes an ester bond that is crucial for their insecticidal properties and other biological effects .

Primarily related to its interactions with biological systems. The ester bond within its structure is susceptible to hydrolysis, which can lead to the release of active metabolites that exert biological effects. Additionally, modifications to the amino acid residues can significantly alter the compound's efficacy and toxicity. For instance, changes in methylation patterns or hydroxylation can influence its inhibitory effects on cellular processes .

Destruxin D exhibits a range of biological activities, particularly as an insecticide. It has been shown to suppress both cellular and humoral immune responses in insects, leading to flaccid paralysis and disruption of normal physiological functions. Specifically, destruxin D can induce morphological changes in hemocytes and muscle cells, contributing to its immunosuppressive effects . Moreover, it has demonstrated anticancer properties by inhibiting the proliferation of human cancer cells and has been explored for its potential antiviral activities against viruses such as hepatitis B .

The synthesis of destruxin D typically occurs through fermentation processes involving Metarhizium species. The biosynthetic pathway involves non-ribosomal peptide synthesis mechanisms that utilize specific enzymes for the assembly of its amino acid components. Recent studies have identified genes responsible for the production of destruxins, enhancing our understanding of their biosynthetic pathways . Laboratory synthesis methods have also been developed but are less common due to the complexity involved in replicating the natural biosynthetic conditions.

Destruxin D is primarily used in agricultural applications as a biopesticide due to its insecticidal properties. It is effective against various pest species and is considered a promising alternative to synthetic pesticides. Additionally, its potential use in medical applications, particularly in cancer therapy and antiviral treatments, is being researched extensively . The compound's ability to modulate immune responses also opens avenues for its use in immunotherapy.

Destruxin D belongs to a broader class of compounds known as destruxins, which includes several structurally related analogs. Here are some similar compounds:

  • Destruxin A: Known for its strong insecticidal activity and ability to suppress immune responses.
  • Destruxin B: Exhibits potent inhibitory effects on cell adhesion and spreading; it has been shown to be more effective than destruxin D in certain assays.
  • Destruxin C: Similar structure but modified with hydroxyl groups; it shows reduced inhibitory activity compared to destruxin B.
  • Destruxin E: Contains an epoxy ring; it has distinct biological activities including potential neuroprotective effects.

Comparison Table

CompoundStructural FeaturesBiological ActivityNotable Effects
Destruxin ABasic cyclic depsipeptide structureStrong insecticidal activityImmune suppression
Destruxin BMethylation variationsPotent cell adhesion inhibitorHigher toxicity levels compared to others
Destruxin CHydroxylated methyl groupsReduced insecticidal potencyLower EC50 values
Destruxin DUnique cyclic structureInsecticidal and anticancer propertiesImmunomodulatory effects
Destruxin EEpoxy ring presentNeuroprotective potentialDistinct interaction with neuronal pathways

Destruxin D's uniqueness lies in its specific structural configuration and resultant biological activities that differentiate it from other members of the destruxin family. Its varied applications in pest control and potential therapeutic uses highlight its significance in both agricultural and medical fields .

XLogP3

1.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

623.35302816 g/mol

Monoisotopic Mass

623.35302816 g/mol

Heavy Atom Count

44

UNII

76T022A8IA

Wikipedia

Destruxin d

Dates

Modify: 2024-02-18

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